Structural Elucidation of 16-Hentriacontanone Oxime: A Comprehensive NMR Guide
Structural Elucidation of 16-Hentriacontanone Oxime: A Comprehensive NMR Guide
Executive Summary
16-Hentriacontanone (commonly known as palmitone) is a highly hydrophobic, symmetric long-chain aliphatic ketone consisting of a 31-carbon backbone[1]. Its oxime derivative, 16-hentriacontanone oxime (C31H63NO), serves as a critical model compound for understanding the behavior of functionalized long-chain lipids, phase-change materials, and hydrophobic surface modifiers.
While the parent ketone is perfectly symmetric, the conversion of the carbonyl group to an oxime moiety fundamentally alters the magnetic environment of the molecule. This guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 16-hentriacontanone oxime, detailing the mechanistic causality behind its spectral desymmetrization and providing field-proven protocols for its synthesis and characterization.
Stereochemical Dynamics & Mechanistic Causality
The structural elucidation of symmetric ketoximes relies heavily on understanding how the C=N-OH plane breaks the magnetic equivalence of the two identical alkyl chains[2]. Although the two pentadecyl (C15H31) chains attached to the central C16 carbon are chemically identical, the non-linear geometry of the oxime hydroxyl group renders them diastereotopic (specifically, syn and anti relative to the OH group).
This desymmetrization manifests in the NMR spectra through two opposing physical phenomena:
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Anisotropic Deshielding ( 1 H NMR): In the proton spectrum, the spatial proximity of the electronegative oxygen atom and its lone pairs creates an anisotropic deshielding cone. This deshields the protons on the syn α -carbon, shifting them downfield compared to the anti protons.
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γ -Gauche Steric Compression ( 13 C NMR): Conversely, in the carbon spectrum, the syn α -carbon experiences a strong γ -gauche steric compression from the hydroxyl group. This steric crowding increases the local electron density, shielding the carbon nucleus and driving its resonance significantly upfield, while the uncompressed anti α -carbon remains downfield.
This dichotomy—where the syn position is shifted downfield in 1 H NMR but upfield in 13 C NMR—is the definitive diagnostic signature for aliphatic ketoximes[3].
Quantitative Data Presentation
The following tables summarize the predicted and extrapolated NMR chemical shifts for 16-hentriacontanone oxime, derived from the established behavior of long-chain aliphatic scaffolds and symmetric ketoximes[4].
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Proton Environment | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality / Diagnostic Note |
| Oxime Hydroxyl | =N-OH | 8.50 - 9.00 | Broad singlet (br s) | 1H | Highly dependent on sample concentration and hydrogen bonding. |
| α -CH 2 (syn) | C15 or C17 | ~2.40 | Triplet (t) | 2H | Deshielded by the spatial proximity of the oxygen lone pairs. |
| α -CH 2 (anti) | C17 or C15 | ~2.20 | Triplet (t) | 2H | Less deshielded; standard shift for aliphatic ketoximes. |
| β -CH 2 | C14, C18 | ~1.50 | Multiplet (m) | 4H | Slight inequivalence may be observed between syn and anti chains. |
| Bulk Methylene | C4-C13, C19-C28 | ~1.25 | Broad multiplet (m) | 40H | Characteristic lipid envelope; highly overlapped. |
| Terminal Methyls | C1, C31 | 0.88 | Triplet (t) | 6H | Unaffected by the central oxime moiety. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Carbon Environment | Position | Chemical Shift ( δ , ppm) | Causality / Diagnostic Note |
| Oxime Carbon | C16 (C=NOH) | ~160.5 | Characteristic sp 2 hybridized oxime carbon. |
| α -CH 2 (anti) | C17 or C15 | ~36.0 | Standard shift for carbon adjacent to an imine/oxime. |
| α -CH 2 (syn) | C15 or C17 | ~29.5 | Upfield shift due to the γ -gauche steric compression from the OH group. |
| Bulk Methylene | C4-C13, C19-C28 | 29.0 - 30.0 | Highly overlapped signals of the aliphatic chains. |
| β -CH 2 | C14, C18 | ~26.5, ~27.0 | Minor splitting due to long-range asymmetric environment. |
| Penultimate CH 2 | C2, C30 | 22.7 | Standard aliphatic chain end. |
| Terminal Methyls | C1, C31 | 14.1 | Standard aliphatic chain end. |
Experimental Protocols
To ensure scientific integrity, the synthesis and characterization of 16-hentriacontanone oxime must operate as a self-validating system. The following protocol details the synthesis and the specific NMR parameters required to validate the desymmetrization of the lipid chains.
Phase 1: Oximation Reaction
Objective: Synthesize 16-hentriacontanone oxime via a nucleophilic addition-elimination pathway[3].
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Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 16-hentriacontanone in 20 mL of a 1:1 mixture of anhydrous chloroform and absolute ethanol.
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Causality: The extreme lipophilicity of the C31 chain requires a non-polar co-solvent (chloroform) to ensure complete dissolution, as ethanol alone is insufficient to solvate the extended aliphatic backbone.
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Catalysis: Add 1.5 mmol of hydroxylamine hydrochloride (NH 2 OH·HCl) and 1.5 mmol of anhydrous pyridine.
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Causality: Pyridine acts as an acid scavenger, liberating the nucleophilic free hydroxylamine while maintaining a slightly acidic pH, which is optimal for protonating the carbonyl oxygen to facilitate nucleophilic attack.
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Reflux: Attach a reflux condenser and heat the mixture to 70°C under continuous magnetic stirring for 6 hours.
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Workup: Evaporate the solvents under reduced pressure. Redissolve the residue in 30 mL dichloromethane (DCM) and wash with distilled water (2 × 15 mL) to remove unreacted hydroxylamine and pyridinium salts. Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate.
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Purification: Recrystallize the crude product from hot ethanol/ethyl acetate to yield pure 16-hentriacontanone oxime as a white microcrystalline solid.
Phase 2: NMR Acquisition
Objective: Acquire high-resolution spectra to validate the structural desymmetrization.
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Sample Preparation: Dissolve 15-20 mg of the purified oxime in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
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1 H NMR Parameters: Acquire spectra at 400 MHz or higher. Set the relaxation delay (D1) to at least 3 seconds.
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Causality: Long aliphatic chains exhibit highly variable spin-lattice relaxation times (T1). The highly mobile terminal methyl groups relax significantly slower than the rotationally restricted core methylenes near the oxime moiety[5]. A sufficient D1 ensures that all nuclei fully return to thermal equilibrium between pulses, ensuring accurate quantitative integration.
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13 C NMR Parameters: Acquire at 100 MHz with standard WALTZ-16 proton decoupling. Set D1 to 2-3 seconds and acquire at least 1024 scans.
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Causality: The low natural abundance of 13 C, combined with the extreme dilution of the single central oxime carbon (C16) relative to the 30 aliphatic carbons, necessitates a high number of transients to achieve an adequate signal-to-noise ratio for the critical C=NOH and split α -carbon signals.
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Logical Workflow Visualization
The following diagram illustrates the logical progression from the symmetric parent ketone through the oximation reaction, culminating in the NMR-based differentiation of the desymmetrized chains.
Workflow for the synthesis and NMR-based stereochemical differentiation of Palmitone Oxime.
References
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[1] Title: 16-Hentriacontanone | C31H62O | CID 94741 - PubChem - NIH Source: nih.gov URL:
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[2] Title: Benzophenone oxime | 574-66-3 - Benchchem Source: benchchem.com URL:
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[4] Title: Isolation and structural characterization of a long chain aliphatic ketone hentriacontan 16 one from the root bark of Trewia polycarpa as a potential source of bioactive compounds Source: researchgate.net URL:
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[5] Title: InP/ZnS Nanocrystals: Coupling NMR and XPS for Fine Surface and Interface Description Source: acs.org URL:
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[3] Title: Nucleophilicity of Oximes Based upon Addition to a Nitrilium closo-Decaborate Cluster Source: acs.org URL:
